

Synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: 3,4-Dimethoxy-5-nitrobenzaldehyde

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Abstract

This application note provides detailed protocols for the synthesis of **3,4-Dimethoxy-5-nitrobenzaldehyde**, a key intermediate in the production of various pharmacologically active compounds. Two primary synthetic routes are presented: the direct nitration of 3,4-dimethoxybenzaldehyde (veratraldehyde) and the methylation of 5-nitrovanillin. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental procedures, characterization data, and a visual representation of the synthetic workflow.

Introduction

3,4-Dimethoxy-5-nitrobenzaldehyde is a crucial building block in organic synthesis, particularly for the development of pharmaceutical agents. Its molecular structure, featuring methoxy, nitro, and aldehyde functional groups, makes it a versatile precursor for a range of complex molecules. For instance, it serves as an intermediate in the synthesis of Coenzyme Q and inhibitors of catechol-O-methyltransferase (COMT), which are utilized in the management of Parkinson's disease.^[1] This document outlines two reliable methods for its laboratory-scale synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of **3,4-Dimethoxy-5-nitrobenzaldehyde** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ NO ₅	[2]
Molecular Weight	211.17 g/mol	[2][3]
CAS Number	22027-96-9	[2]
Appearance	Pale yellow solid	[2]
Melting Point	147-149 °C	[4]
Boiling Point	310.9 °C at 760 mmHg	[4]
Solubility	Soluble in DMSO	[4]

Synthetic Protocols

Two common and effective methods for the synthesis of **3,4-Dimethoxy-5-nitrobenzaldehyde** are detailed below.

Method 1: Nitration of 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

This method involves the direct nitration of commercially available 3,4-dimethoxybenzaldehyde. It is a straightforward and high-yielding one-step process.

- In a suitable reaction vessel, dissolve 30 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid.
- While stirring at room temperature, slowly add 30 mL of concentrated nitric acid dropwise to the solution.
- Continue stirring the reaction mixture for 12 hours at room temperature.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

- Upon completion of the reaction, pour the reaction mixture into a large volume of water.
- A pale yellow solid will precipitate out of the solution.
- Collect the solid by filtration.
- Wash the solid repeatedly with clean water.
- Dry the product to obtain **3,4-Dimethoxy-5-nitrobenzaldehyde**.

Reagent	Molar Equiv.	Quantity
3,4-Dimethoxybenzaldehyde	1	30 mmol
Glacial Acetic Acid	-	20 mL
Concentrated Nitric Acid	-	30 mL
Product Yield	98% [2]	

Method 2: Methylation of 5-Nitrovanillin

This alternative two-step synthesis begins with 5-nitrovanillin, which is first deprotonated and then methylated.

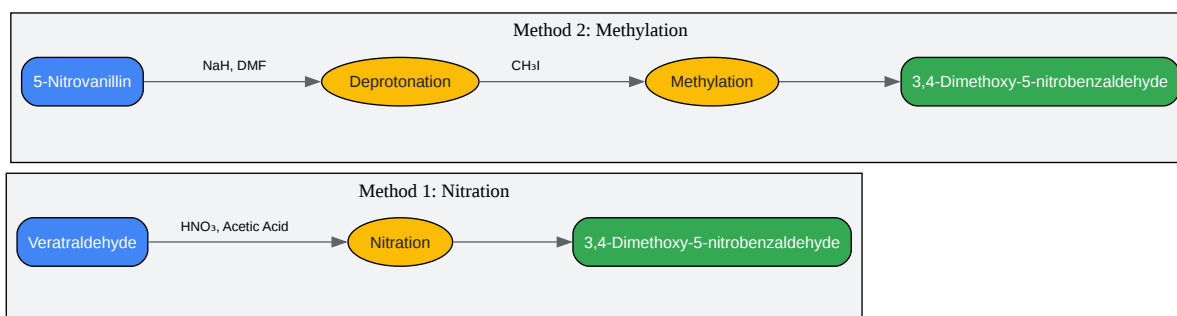
- Cool a suspension of sodium hydride (4.87 g, 121.7 mmol) in 18 mL of dry dimethylformamide (DMF) to 0 °C in an ice bath.
- Add a solution of 5-nitrovanillin (20 g, 101.4 mmol) in 30 mL of DMF dropwise to the cooled suspension.
- Stir the mixture for 30 minutes at 0 °C.
- Add methyl iodide (43.18 g, 304.2 mmol) dropwise to the reaction mixture at 0 °C.
- After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
- Quench the reaction by adding water.

- Extract the product with diethyl ether.
- Wash the organic layer with a 10% sodium hydroxide solution.
- Dry the organic layer over magnesium sulfate (MgSO_4), filter, and evaporate the solvent under reduced pressure to yield the product as an oil.

Reagent	Molar Equiv.	Quantity
5-Nitrovanillin	1	101.4 mmol (20 g)
Sodium Hydride	1.2	121.7 mmol (4.87 g)
Methyl Iodide	3	304.2 mmol (43.18 g)
Dry DMF	-	48 mL
Product Yield	40.7% [5]	

Synthetic Workflow Diagram

The following diagram illustrates the two synthetic pathways described in this document.



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Caption: Synthetic routes to **3,4-Dimethoxy-5-nitrobenzaldehyde**.

Characterization Data

The final product can be characterized using various spectroscopic methods. While specific spectra are not provided here, typical analytical data would include:

- ^1H NMR: Peaks corresponding to the aldehydic proton, aromatic protons, and methoxy group protons.
- ^{13}C NMR: Resonances for the carbonyl carbon, aromatic carbons, and methoxy carbons.
- IR Spectroscopy: Characteristic absorption bands for the aldehyde C=O stretch, nitro group (N-O) stretches, and aromatic C-H and C=C bonds.
- Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Safety Precautions

- Both concentrated nitric acid and sodium hydride are highly corrosive and reactive. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Methyl iodide is toxic and a suspected carcinogen. All manipulations should be performed in a fume hood.
- Dimethylformamide (DMF) is a skin irritant and can be absorbed through the skin. Avoid contact.
- Always quench reactive reagents like sodium hydride slowly and carefully.

Conclusion

This application note provides two robust and reproducible protocols for the synthesis of **3,4-Dimethoxy-5-nitrobenzaldehyde**. The choice of method may depend on the availability of starting materials, desired yield, and scale of the reaction. The direct nitration of veratraldehyde offers a higher yield in a single step, while the methylation of 5-nitrovanillin provides an

alternative route. Proper safety precautions must be followed when performing these chemical transformations.

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